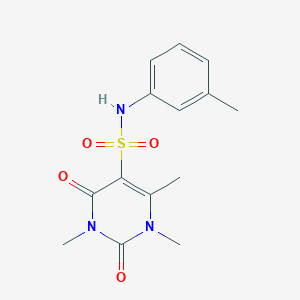

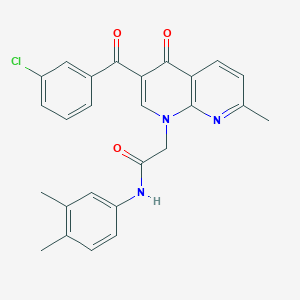

![molecular formula C20H22N2O3 B2758944 N-[4-(diethylamino)phenyl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide CAS No. 627044-22-8](/img/structure/B2758944.png)

N-[4-(diethylamino)phenyl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(diethylamino)phenyl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide, also known as DAPH-3, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a synthetic molecule that belongs to the class of isochromene derivatives, and is known to exhibit various biochemical and physiological effects.

Scientific Research Applications

Chemosensor Applications

A study highlights the development of a selective fluorescence chemosensor based on a coumarin fluorophore derivative, showcasing its application in detecting Cu^2+ and H_2PO_4^- ions with high sensitivity. This research underlines the compound's potential utility in environmental monitoring and biochemical assays, given its specific "on-off-on" fluorescence response and ability to operate within a stable pH range suitable for practical applications (Meng et al., 2018).

Fluorescence Probes

Another study details the synthesis and characterization of N-(2-(N’,N’-diethylamino)ethyl)perylene-3,4-dicarboximide derivatives, examining their potential as fluorescence probes. The research explores how these compounds can be used to detect changes in acid, temperature, and solvent polarity, indicating their applicability in chemical sensing and imaging technologies (Huang & Tam-Chang, 2010).

Anticancer Activity

Research into various substituted hexahydroquinoline derivatives, including those with carboxamide groups, has demonstrated activity against calcium channels, potentially indicating therapeutic applications in cardiovascular diseases and cancer. Such studies underscore the importance of structural modifications in enhancing biological activity and specificity (Gupta & Misra, 2008).

DNA-Intercalating Agents

Investigations into phenyl-substituted derivatives of quinoline carboxamides reveal their role as "minimal" DNA-intercalating agents with solid tumor activity. This research suggests potential applications of structurally related compounds in developing new anticancer drugs by targeting DNA interactions (Atwell et al., 1989).

properties

IUPAC Name |

N-[4-(diethylamino)phenyl]-1-oxo-3,4-dihydroisochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3/c1-3-22(4-2)16-11-9-15(10-12-16)21-19(23)18-13-14-7-5-6-8-17(14)20(24)25-18/h5-12,18H,3-4,13H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPDVXTMGQZAWKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)NC(=O)C2CC3=CC=CC=C3C(=O)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(diethylamino)phenyl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-ethoxyphenyl)-2-[3-(4-fluorobenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2758862.png)

![4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(2,5-difluorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2758863.png)

![N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide](/img/structure/B2758864.png)

![2-[(5-Chloropyrimidin-2-yl)amino]-1-cyclohexylethanol](/img/structure/B2758868.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2758872.png)

![2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2758877.png)

![3-[3-(Pyrrolidine-1-sulfonyl)phenyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one](/img/structure/B2758881.png)